Grafting Topology: Surface-Selective Anchoring of TESA vs. Bulk-Pore Preference of APTES on Mesoporous Silicas
Across four distinct silica-based materials (MCM-41, FSM-16, silica gel, clays), TESA consistently showed the lowest bulk organosilane content by elemental analysis but the highest surface content by XPS, confirming preferential external-surface anchoring. In contrast, APTES and MPTS showed higher bulk content, indicating deeper pore penetration. On MCM-41 and FSM-16, APTES achieved the highest bulk organosilane amounts, while TESA always ranked lowest [1].
| Evidence Dimension | Bulk vs. surface silane content distribution (N/S wt% by elemental analysis and surface atomic% by XPS) on mesoporous silicas |
|---|---|
| Target Compound Data | TESA: lowest bulk N content among three silanes on all materials; highest surface N atomic% by XPS regardless of substrate |
| Comparator Or Baseline | APTES: highest bulk N content on MCM-41 and FSM-16; lower surface N% than TESA. MPTS: highest bulk content on silica gel and clays; lowest surface content |
| Quantified Difference | Qualitative ranking: TESA surface > APTES surface in XPS; TESA bulk < APTES bulk < MPTS bulk (on external-porosity materials). Exact wt% values not publicly available from the abstract; trend direction confirmed across 4 substrate types |
| Conditions | Post-synthesis grafting in anhydrous toluene; characterization by nitrogen adsorption-desorption at −196 °C, powder XRD, XPS, bulk chemical analysis, FTIR, 29Si and 13C MAS NMR |
Why This Matters
For applications requiring amine functionalization exclusively on external particle surfaces (e.g., heterogeneous catalyst tethering with accessibility constraints, biosensor interfaces), TESA's surface-selective grafting avoids consuming functional groups inside inaccessible pores, improving ligand utilization efficiency.
- [1] Borrego, T., Andrade, M., Pinto, M. L., Silva, A. R., Carvalho, A. P., Rocha, J., ... & Pires, J. (2010). Physicochemical characterization of silylated functionalized materials. Journal of Colloid and Interface Science, 344(2), 603-610. View Source
